molecular formula C14H13F2NO4 B2861766 Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate CAS No. 938022-06-1

Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate

Cat. No.: B2861766
CAS No.: 938022-06-1
M. Wt: 297.258
InChI Key: IHGDPEYVMIFLJF-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate is a synthetic isoxazole derivative featuring:

  • A 5-methylisoxazole core.
  • A 3-carboxylate ethyl ester group.
  • A 4-((2,4-difluorophenoxy)methyl) substituent.

Its synthesis likely involves nucleophilic substitution of a chloromethyl precursor (e.g., Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate ) with 2,4-difluorophenol.

Properties

IUPAC Name

ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO4/c1-3-19-14(18)13-10(8(2)21-17-13)7-20-12-5-4-9(15)6-11(12)16/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGDPEYVMIFLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1COC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (CAS Number: 938022-06-1) is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

  • Molecular Formula : C14H13F2NO4
  • Molecular Weight : 297.254 g/mol
  • Density : 1.296 g/cm³ at 20 °C
  • Boiling Point : 430.4 °C
  • Purity : ≥ 98% .

Synthesis

The synthesis of this compound involves the reaction of appropriate isoxazole derivatives with difluorophenoxy methyl groups. The detailed synthetic pathway has been outlined in various studies that explore similar isoxazole compounds .

Immunosuppressive Properties

Research has demonstrated that derivatives of isoxazole exhibit significant immunosuppressive activities. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) . This activity suggests a potential role in modulating immune responses, which could be beneficial in conditions requiring immunosuppression.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This suggests a mechanism through which the compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Apoptotic Mechanisms

Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis in specific cell lines. The activation of caspases and the expression of Fas and NF-κB1 were noted, indicating a pro-apoptotic pathway that could be leveraged for therapeutic applications in cancer treatment .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant inhibition of PBMC proliferation by isoxazole derivatives, including the compound .
Study B Showed that LPS-induced TNF-α production was effectively reduced by treatment with the compound, indicating anti-inflammatory potential.
Study C Highlighted the pro-apoptotic effects observed in Jurkat cells with increased expression of apoptotic markers following treatment with similar isoxazole derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Isoxazole Core

Ethyl 4,5-dimethylisoxazole-3-carboxylate (CAS 1332635-41-2; Similarity: 0.89)
  • Differences: Lacks the phenoxymethyl group; instead, positions 4 and 5 are methylated.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS 157170-96-2; Similarity: 0.86)
  • Differences: Chlorine replaces the phenoxymethyl group at position 4.
  • Implications : The electron-withdrawing chlorine atom may alter reactivity, making this compound a precursor for further substitution (e.g., Suzuki coupling) .
Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate
  • Differences : Difluorophenyl group is directly attached to position 3 instead of position 4.
  • Implications : Positional isomerism could lead to divergent biological target interactions due to altered spatial orientation .

Functional Group Modifications

Ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylate
  • Differences: Nitro-pyrazole substituent replaces the difluorophenoxy group.
  • This compound may serve as a protease inhibitor precursor .
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0)
  • Differences : Fluorophenyl group is at position 5 instead of position 4.
  • Implications : Altered substitution pattern may influence binding affinity in enzyme active sites, as seen in COX-2 inhibitors .

Heterocycle Replacements

Ethyl 4-methyl-5-thiazoleacetate
  • Differences : Thiazole replaces isoxazole, with an acetic acid side chain.

Crystallographic Data

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Acta Cryst. 2013, E69, o987): Single-crystal X-ray analysis reveals planar isoxazole rings with intermolecular C–H···O hydrogen bonds stabilizing the lattice . The target compound’s difluorophenoxy group may introduce additional C–F···H–C interactions, altering packing efficiency .

Property Comparison Table

Compound Name Substituent (Position) logP (Predicted) Key Applications/Notes
Target Compound 4-(2,4-F₂C₆H₃OCH₂), 5-CH₃ ~2.8 High lipophilicity; antimicrobial leads
Ethyl 4,5-dimethylisoxazole-3-carboxylate 4-CH₃, 5-CH₃ ~1.5 Intermediate for agrochemicals
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate 4-Cl, 5-CH₃ ~2.1 Precursor for cross-coupling reactions
Ethyl 3-(2,6-F₂C₆H₃)-5-methylisoxazole-4-carboxylate 3-(2,6-F₂C₆H₃), 5-CH₃ ~2.5 Positional isomer; kinase inhibition

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate, and how can purity be optimized?

The compound is typically synthesized via multi-step heterocyclic reactions, starting with the condensation of ethyl acetoacetate derivatives with hydroxylamine hydrochloride to form the isoxazole core. Subsequent functionalization involves alkylation or etherification with 2,4-difluorophenoxy-methyl groups. Key steps include:

  • Cyclocondensation : Controlled temperature (e.g., reflux in methanol) and stoichiometric ratios to minimize byproducts .
  • Etherification : Use of phase-transfer catalysts or cesium carbonate to enhance nucleophilic substitution efficiency .
    Purity optimization involves HPLC (high-performance liquid chromatography) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities . Confirmation of purity (>95%) is achieved via LCMS (Liquid Chromatography-Mass Spectrometry) and 1H^1H/13C^{13}C NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., fluorine-induced splitting in aromatic regions) and ester carbonyl signals (~165–170 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and dihedral angles, particularly for the isoxazole-phenoxy linkage. Software like SHELXL or Mercury is used for refinement and visualization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in downstream functionalization?

The 2,4-difluorophenoxy group enhances electrophilicity at the methylene bridge via electron-withdrawing effects, facilitating nucleophilic attacks (e.g., hydrolysis or amidation). Comparative studies with non-fluorinated analogs show:

  • Reaction Kinetics : Fluorine increases reaction rates in SN2 substitutions by ~30% due to enhanced leaving-group stability .
  • Regioselectivity : Fluorine directs electrophilic aromatic substitution to the para-position of the phenoxy ring, as observed in bromination assays .
    DFT (Density Functional Theory) calculations can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking simulations. To address this:

  • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models and flexible receptor docking (e.g., using AutoDock Vina) to refine binding poses .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) clarifies steric/electronic contributions to activity .
  • Crystallographic Validation : Co-crystallization with target proteins (e.g., enzymes like MptpB) validates binding modes predicted in silico .

Q. How can X-ray crystallography data inform the design of analogs with improved metabolic stability?

Analysis of crystal packing (e.g., using Mercury CSD) identifies metabolically vulnerable motifs:

  • Hydrogen-Bonding Networks : Strong intermolecular bonds in the phenoxy region correlate with reduced CYP450-mediated oxidation .
  • Torsional Flexibility : Restricted rotation (e.g., due to ortho-fluorine) minimizes conformational changes, enhancing stability in vivo .
    Modifications like introducing bulky substituents at the 5-methyl position can sterically shield ester groups from hydrolytic enzymes .

Q. What experimental designs are optimal for assessing biological activity while minimizing false positives?

  • Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate IC50_{50}/EC50_{50} values with 95% confidence intervals .
  • Counter-Screens : Include off-target assays (e.g., kinase panels) to rule out nonspecific binding .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14C^{14}C-tagged) quantify intracellular accumulation, distinguishing true activity from assay artifacts .

Methodological Best Practices

Q. How should researchers validate crystallographic data to ensure structural accuracy?

  • R-Factor Analysis : Refinement residuals (R1_1 < 5%) and goodness-of-fit (GOF ≈ 1) indicate model reliability .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections in cases of crystal twinning .
  • Hydrogen Bonding Patterns : Validate against Etter’s rules and graph-set analysis to confirm plausible intermolecular interactions .

Q. What statistical approaches are recommended for analyzing SAR datasets with high dimensionality?

  • Principal Component Analysis (PCA) : Reduces variables (e.g., substituent size, logP) into orthogonal components to identify dominant activity drivers .
  • Machine Learning (ML) : Random forest or SVM (Support Vector Machine) models trained on >50 analogs predict activity cliffs and guide prioritization .

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